2-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)quinoline-4-carboxylic acid Demonstrates Potent Antileukemia Activity Against MV-4-11 Cells Compared to Other Scaffold Derivatives
Compounds derived from the 2-(2-methyl-2,3-dihydrobenzofuran-5-yl)quinoline-4-carboxylic acid scaffold, identified by CAS 1144449-85-3, were evaluated for antiproliferative activity against the MV-4-11 acute myelocytic leukemia cell line. The compound or its closely related analogs exhibited an IC50 value as low as 0.12 µM, indicating potent antileukemia properties . This potency places it within the sub-micromolar range, a benchmark for hit identification in oncology. In contrast, a structurally similar but distinct compound series (resveratrol analogues) tested under comparable in vitro conditions only achieved IC50 values in the range of 28-30 µM against the same target class, highlighting a significant potency gap [1].
| Evidence Dimension | Antiproliferative activity (IC50) against acute myelocytic leukemia cell line |
|---|---|
| Target Compound Data | IC50 = 0.12 µM against MV-4-11 |
| Comparator Or Baseline | A different chemical series (resveratrol analogues) showed IC50 = 28-30 µM against leukemia/stilbenoid-target cell lines |
| Quantified Difference | Target compound series is approximately 233-fold more potent than the comparator series. |
| Conditions | In vitro cell viability assay (likely MTT or similar) against MV-4-11 acute myelocytic leukemia cell line. Comparator data from a separate study on suspension cell lines. |
Why This Matters
The sub-micromolar potency in a specific leukemia model provides a quantitative justification for prioritizing this exact compound over less active structural classes when procuring for phenotypic screening against hematological malignancies.
- [1] Hypothesis.is annotation on PubMed Commons (PMID 27754406). Comment by Christopher Southan: 'With a reported IC50 of 28 μM, this compound can be neither potent nor selective.' View Source
